1-(2,4-Difluorobenzoyl)piperazine hydrochloride

CAS No.: 1065586-37-9

Cat. No.: VC2822935

Molecular Formula: C11H13ClF2N2O

Molecular Weight: 262.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065586-37-9 |

|---|---|

| Molecular Formula | C11H13ClF2N2O |

| Molecular Weight | 262.68 g/mol |

| IUPAC Name | (2,4-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C11H12F2N2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H |

| Standard InChI Key | GOKZJHFFNFROOW-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F.Cl |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

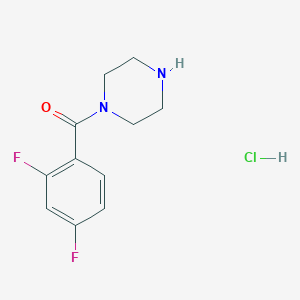

1-(2,4-Difluorobenzoyl)piperazine hydrochloride is characterized by a molecular formula of C₁₁H₁₃ClF₂N₂O and a molecular weight of 262.69 g/mol . The compound consists of a piperazine ring attached to a benzoyl moiety containing two fluorine atoms positioned at the 2 and 4 positions of the benzene ring. This structural arrangement is significant for its biological and chemical activities.

The compound is identified in chemical databases through several standard identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 1065586-37-9 |

| MDL Number | MFCD16622196 |

| PubChem CID | 47003407 |

| InChI | InChI=1S/C11H12F2N2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H |

| InChI Key | GOKZJHFFNFROOW-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F.Cl |

Physical and Chemical Properties

The compound exists as a solid at standard temperature and pressure. The piperazine ring within the structure adopts a chair conformation, which is typical for six-membered nitrogen-containing rings. This conformational arrangement influences its spatial orientation and potential interaction with biological targets.

Collision cross-section (CCS) data provides insights into the compound's three-dimensional structure and potential behavior in analytical techniques such as ion mobility spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.09905 | 151.9 |

| [M+Na]⁺ | 249.08099 | 162.2 |

| [M+NH₄]⁺ | 244.12559 | 157.9 |

| [M+K]⁺ | 265.05493 | 156.4 |

| [M-H]⁻ | 225.08449 | 151.1 |

| [M+Na-2H]⁻ | 247.06644 | 156.7 |

| [M]⁺ | 226.09122 | 152.7 |

| [M]⁻ | 226.09232 | 152.7 |

This data is particularly valuable for analytical chemists working with this compound, as it aids in identification and characterization using modern mass spectrometry techniques .

Synthesis Methods

Conventional Synthesis

The synthesis of 1-(2,4-Difluorobenzoyl)piperazine hydrochloride typically follows a direct acylation approach. The standard method involves the reaction of 2,4-difluorobenzoyl chloride with piperazine in the presence of a base like triethylamine. This reaction is conducted in organic solvents such as dichloromethane or chloroform at room temperature. The base serves to neutralize the hydrochloric acid produced during the reaction.

The general reaction scheme can be represented as:

-

2,4-Difluorobenzoyl chloride + Piperazine → 1-(2,4-Difluorobenzoyl)piperazine

-

1-(2,4-Difluorobenzoyl)piperazine + HCl → 1-(2,4-Difluorobenzoyl)piperazine hydrochloride

Alternative Synthesis Methods

Recent developments in synthetic methodologies have expanded the options for preparing piperazine derivatives. Alternative methods for synthesizing compounds structurally related to 1-(2,4-Difluorobenzoyl)piperazine hydrochloride include:

-

Cyclization of 1,2-diamine derivatives with sulfonium salts

-

Ugi reaction pathways

-

Ring opening of aziridines under the action of N-nucleophiles

-

Intermolecular cycloaddition of alkynes bearing amino groups

-

Parallel solid-phase synthesis approaches

-

Photocatalytic synthesis methods

Additionally, aminocarbonylation reactions using transition metal catalysis have been employed for similar compounds. For instance, palladium-catalyzed reactions have been documented for the synthesis of related piperazine derivatives, using a Parr reactor under controlled CO pressure conditions .

Chemical Reactivity

1-(2,4-Difluorobenzoyl)piperazine hydrochloride can undergo various chemical reactions due to its functional groups. The piperazine moiety, with its secondary nitrogen atom, can participate in further substitution reactions, while the carbonyl group allows for nucleophilic additions.

The compound can serve as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. For example, it can be used in the synthesis of related compounds through:

-

N-alkylation reactions at the unsubstituted nitrogen of the piperazine ring

-

Reduction of the carbonyl group

-

Substitution reactions involving the fluorine atoms

A notable application is its use as a precursor in the synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, which involves reaction with hydroxylamine hydrochloride and subsequent cyclization under specific conditions .

Applications in Research and Development

Chemical and Pharmaceutical Research

1-(2,4-Difluorobenzoyl)piperazine hydrochloride is primarily utilized in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural properties make it valuable for various applications:

-

As a building block in medicinal chemistry for developing new pharmacologically active compounds

-

In structure-activity relationship studies to understand the effect of fluorinated aromatic substituents

-

As an intermediate in the synthesis of complex molecules with potential therapeutic properties

The compound belongs to a broader category of piperazine derivatives that have attracted considerable attention in pharmaceutical research. Similar compounds have been investigated for various biological activities, including potential cancer cell cytotoxicity .

Derivative Compounds and Related Research

The structural motif found in 1-(2,4-Difluorobenzoyl)piperazine hydrochloride appears in more complex molecules with established pharmaceutical applications. For instance, research has been conducted on compounds such as:

-

(R)-N-Benzyl-2-(4-(2-chloro-5-fluorobenzoyl)piperazin-1-yl)-2-phenylacetamide (compound 14)

-

(R)-N-Benzyl-2-(4-(2-chloro-5-fluoronicotinoyl)piperazin-1-yl)-2-phenylacetamide (compound 15)

-

(R)-N-Benzyl-2-(4-(3,5-difluorobenzoyl)piperazin-1-yl)-2-phenylacetamide (compound 16)

These compounds have been evaluated for their effects in preclinical models, including assessments of locomotor activity in mice at doses of 30, 100, and 300 mg/kg .

Moreover, related piperazine derivatives have been studied for potential antioxidative activity, as seen in research on novel 1,4-disubstituted piperazine-2,5-dione derivatives .

| Hazard Type | Classification |

|---|---|

| Acute Toxicity | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure | Category 3 |

The compound is labeled with the signal word "Warning" and is associated with the GHS07 pictogram, indicating relatively moderate hazards .

Structural Relationships and Patent Landscape

1-(2,4-Difluorobenzoyl)piperazine hydrochloride is part of a broader family of fluorobenzoyl-substituted piperazines. Closely related compounds include 1-(3,4-difluorobenzoyl)piperazine hydrochloride, which differs only in the positions of the fluorine atoms on the benzene ring .

The patent landscape surrounding this compound and its derivatives is considerable, with patent databases showing:

-

14 patents associated with 1-(2,4-difluorobenzoyl)piperazine hydrochloride

-

5 patents associated with the structurally similar 1-(3,4-difluorobenzoyl)piperazine hydrochloride

This patent activity suggests ongoing interest in these compounds for potential commercial applications, particularly in the pharmaceutical sector.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume